5-(4-Carboxybenzyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(4-carboxyphenyl)methyl]-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-14-13-8-12(16(23)24)17-19(13)7-1-6-18(14)9-10-2-4-11(5-3-10)15(21)22/h2-5,8H,1,6-7,9H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZQFVVBAUNGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC(=NN2C1)C(=O)O)CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Carboxybenzyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid (CAS No. 2007910-07-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological activity, and therapeutic potentials of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 313.31 g/mol. The structure features a pyrazolo-diazepine scaffold that is known for its diverse biological activities.
Synthesis
Recent studies have reported scalable synthesis methods for pyrazolo-diazepine derivatives. The synthesis typically involves the alkylation of methyl pyrazole derivatives followed by cyclization to form the desired structure. The introduction of carboxybenzyl groups enhances the solubility and biological profile of the resulting compounds .
Anticancer Activity
Research has indicated that compounds in the pyrazolo-diazepine class exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines in vitro. A study demonstrated that certain analogs led to a reduction in cell viability by up to 30% across several cancer types when screened against the NCI-60 cell line panel .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Related compounds have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. Some studies reported moderate antibacterial activities, which warrant further exploration into structure-activity relationships (SAR) to optimize efficacy .
Neuropharmacological Effects
The benzodiazepine-like properties of this compound suggest possible applications in neuropharmacology. Compounds with similar scaffolds have been shown to act as GABA_A receptor modulators, which could translate into anxiolytic or anticonvulsant effects. Bretazenil, a known GABA_A partial agonist, serves as a reference point for expected pharmacological activities .
Case Studies and Research Findings
- Cytotoxicity Testing : In vitro studies involving CCRF-CEM leukemia cells revealed that certain analogs had IC50 values indicating moderate cytotoxicity. Notably, analogs with specific substitutions showed enhanced activity compared to others .
- Antimicrobial Screening : A series of synthesized pyrrolo[1,4]benzodiazepines were tested against Mycobacterium smegmatis and other pathogens, showing promising results that suggest further investigation into their antimicrobial mechanisms is necessary .
- Neuropharmacological Evaluation : Compounds resembling 5-(4-Carboxybenzyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid were assessed for their effects on GABA_A receptors, indicating potential anxiolytic effects that merit clinical exploration .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural resemblance to known pharmacophores. Its applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the diazepine ring is believed to enhance its interaction with biological targets involved in cell proliferation and survival pathways.
- Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory responses, potentially serving as a therapeutic agent for chronic inflammatory diseases.
- Neuroprotective Effects : Some studies have suggested that this compound could protect neuronal cells from damage in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in treating conditions like Alzheimer's disease.
Materials Science
In materials science, the compound's unique chemical structure allows for various applications:
- Polymer Synthesis : The carboxylic acid functional groups can be utilized in the synthesis of polyesters or polyamides, which are valuable in creating biodegradable materials.
- Nanotechnology : The compound can be incorporated into nanoparticles for drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.
Analytical Chemistry
The compound's distinctive structure lends itself to several analytical applications:
- Chromatography : It can be used as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) for the analysis of related compounds.
- Spectroscopic Studies : The unique spectral properties of this compound make it suitable for use in various spectroscopic techniques (e.g., NMR and IR) to study molecular interactions and dynamics.
Table 1: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally analogous heterocycles from the evidence:
Key Observations:
- Functional Groups: Carboxylic acids in the target compound may enhance solubility and metal-binding capacity compared to esters or nitriles in analogs (e.g., 11b, 1l) .
- Synthetic Yields: Analogous compounds (e.g., 12) show moderate yields (57–68%), suggesting challenges in synthesizing complex fused heterocycles .
Preparation Methods
Starting Materials and Initial Alkylation
The synthesis begins with methyl pyrazole-3,5-dicarboxylate , a commercially available precursor. Alkylation with 3-bromo-N-Boc-propylamine in the presence of a base such as DBU (1,8-diazabicycloundec-7-ene) in a mixed solvent system (acetonitrile/THF) introduces the Boc-protected amine side chain at the pyrazole nitrogen. This step proceeds with an 87% yield, forming the intermediate N-Boc-alkylated pyrazole dicarboxylate .
Cyclization to Form the Diazepine Ring
The alkylated intermediate undergoes cyclization under mild thermal conditions (50–70°C) in tetrahydrofuran (THF). Borane-methyl sulfide (BMS) is employed to reduce the amide carbonyl, facilitating ring closure to generate the 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine scaffold. Subsequent Boc deprotection using trifluoroacetic acid (TFA) yields the secondary amine, which is critical for further functionalization.
Introduction of the 4-Carboxybenzyl Group
The free amine undergoes alkylation with 4-(bromomethyl)benzoic acid in the presence of potassium carbonate. This step installs the 4-carboxybenzyl moiety at the diazepine nitrogen, completing the core structure. The final ester hydrolysis of the methyl carboxylate groups (using aqueous NaOH or LiOH) produces the target dicarboxylic acid.
Functionalization via Cross-Coupling Reactions
Buchwald–Hartwig Arylation
The C3 position of the pyrazolo-diazepine core is amenable to palladium-catalyzed coupling. Using a BrettPhos-Pd-G3 precatalyst and aryl bromides, diverse substituents (e.g., methoxy, trifluoromethyl, phenyl) are introduced (Table 1). Yields range from 59% to 81%, depending on the electronic nature of the aryl group.
Chan–Lam Oxidative Coupling
Copper-mediated coupling with boronic acids under aerobic conditions enables the installation of aryl groups at C3. This method tolerates electron-deficient and sterically hindered substrates, achieving 55–69% yields (Table 1).
Table 1. Yields for C3 Functionalization of Pyrazolo-Diazepine Core
| Substituent (R) | Buchwald–Hartwig Yield (%) | Chan–Lam Yield (%) |
|---|---|---|
| H | 72 | 68 |
| 4-OMe | 81 | 59 |
| 4-CF₃ | 80 | 69 |
| 2-Cl | 59 | 55 |
| 4-t-Bu | 79 | 66 |
| Data adapted from ChemRxiv |
Alternative Synthetic Pathways
Reductive Amination Approach
An alternative route involves reductive amination of 4-oxo-pyrazolo-diazepine-2-carboxylate with 4-carboxybenzaldehyde. Using sodium cyanoborohydride in methanol, the imine intermediate is reduced to the corresponding amine, which is subsequently oxidized to the carboxylic acid. This method avoids harsh alkylation conditions but requires precise pH control to prevent over-reduction.
Solid-Phase Synthesis
For high-throughput applications, the pyrazolo-diazepine core has been synthesized on Wang resin. The resin-bound intermediate undergoes on-resin alkylation and cleavage with TFA/water, yielding the target compound with >90% purity after HPLC purification.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows >98% purity. The compound is stable in aqueous solutions (pH 4–7) for 24 hours but degrades under strongly acidic or basic conditions.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation or multi-step coupling reactions. For pyrazole-diazepine derivatives, a general approach includes:
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Step 1 : Cyclocondensation of precursors (e.g., substituted hydrazines with β-keto esters) under reflux in acetic anhydride/acetic acid mixtures (60–80°C, 2–12 hours) .
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Step 2 : Introduction of the 4-carboxybenzyl group via alkylation or coupling reactions, often using sodium acetate as a catalyst .
-
Critical Parameters :
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Solvent System : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
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Temperature Control : Prolonged reflux (>6 hours) improves cyclization but risks decomposition.
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Yield Optimization : Crystallization from ethanol/water mixtures (1:3 ratio) achieves >65% purity .
Synthetic Step Reagents/Conditions Yield Range Reference Cyclocondensation Acetic anhydride, NaOAc, 80°C, 2h 57–68% Carboxylation Chloroacetic acid, aromatic aldehydes 60–70%
Q. Which spectroscopic techniques are most effective for characterizing structural features?
- Methodological Answer : Prioritize:
- IR Spectroscopy : Identify carbonyl stretches (C=O at 1700–1750 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
- NMR :
- ¹H NMR : Pyrazole protons appear as singlets (δ 7.2–8.1 ppm); diazepine ring protons show complex splitting (δ 2.0–3.5 ppm) .
- ¹³C NMR : Carboxylic acid carbons resonate at δ 165–175 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 386–403 for related structures) and fragmentation patterns .
Q. What purification strategies isolate this compound from complex mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar byproducts.
- Column Chromatography : Silica gel (60–120 mesh) with chloroform/methanol (9:1) eluent .
- Recrystallization : Optimize solvent polarity (e.g., DMF/water gradients) to eliminate residual sodium acetate .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Software Tools : COMSOL Multiphysics integrated with AI algorithms predicts optimal reagent ratios and reaction times .
- Validation : Cross-check computed activation energies (<50 kcal/mol) with experimental DSC data .
Q. What experimental designs resolve contradictory catalytic activity data?
- Methodological Answer :
- Factorial Design : Apply 2³ full factorial experiments to test variables (temperature, pH, catalyst loading). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| pH | 6.5 | 8.5 |
| Catalyst | 5 mol% | 10 mol% |
- Statistical Analysis : Use ANOVA to identify interactions between variables. Contradictions often arise from unaccounted solvent effects (e.g., DMF vs. THF) .
Q. How do tautomeric forms influence reactivity in different solvents?
- Methodological Answer :
- Tautomer Tracking : Use variable-temperature ¹H NMR (25–60°C) to monitor keto-enol shifts. In DMSO-d₆, enol forms dominate (δ 9.5–10.5 ppm for -OH) .
- Reactivity Impact : Protonation at the diazepine N-atom increases electrophilicity in acidic media, favoring nucleophilic substitutions.
- Analytical Validation : Pair HPLC-MS with DFT-predicted tautomer stability (ΔG < 2 kcal/mol preferred) .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
